(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine
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Overview
Description
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is a synthetic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine typically involves the reaction of 2-methoxybenzylamine with 2-phenylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzylamine
- 2-Phenylpiperidine
- 2-Methoxybenzyl alcohol
Uniqueness
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine is unique due to its combined structural features of both 2-methoxybenzyl and 2-phenylpiperidine moieties. This combination imparts distinct biological activities and chemical reactivity compared to its individual components .
Properties
IUPAC Name |
(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNEFOKTXXQKV-IEBWSBKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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